tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-15(2,3)22-14(20)16-8-9-21-17-12(18)10-6-4-5-7-11(10)13(17)19/h4-7H,8-9H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDICTKJZWXXLJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCON1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(1,3-dioxoisoindolin-2-yloxy)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylcarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
Tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique structural characteristics make it particularly valuable in developing drugs targeting neurological disorders and cancer therapies.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various human carcinoma cell lines. Studies have shown that concentrations ranging from 10 µM to 50 µM effectively inhibit cell proliferation, suggesting its potential as an anticancer agent .
| Biological Target | Activity Type | Reference |
|---|---|---|
| CDK4/6 | Inhibition | |
| Metabolic Receptors | Modulation | |
| Cancer Cell Lines | Antiproliferative |
Organic Synthesis
The compound is recognized as a versatile building block in organic synthesis. It enables chemists to create complex molecules with high efficiency and selectivity, facilitating the development of various heterocyclic compounds and pharmaceuticals.
Material Science
In material science, this compound is explored for developing advanced materials. Its properties are being investigated for creating polymers with enhanced thermal and mechanical characteristics suitable for industrial applications .
Agricultural Chemistry
This compound is also being studied for its potential use in agrochemicals. It offers pathways to develop more effective and environmentally friendly pesticides and herbicides, contributing to sustainable agricultural practices .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related derivatives to highlight key differences in molecular architecture, reactivity, and functionalization.
Functional Group Variations
Spectroscopic Comparisons
- 13C NMR Shifts :
- IR Spectroscopy :
Key Research Findings
- Synthetic Flexibility : The ethyloxy linker in the target compound allows for modular synthesis, as seen in analogs like (R)-tert-butyl benzyl{2-(1,3-dioxoisoindolin-2-yl)propyl}carbamate, which uses multi-step routes involving reductive amination and carbamate formation .
- Stability Considerations : Boc-protected analogs are generally stable under basic conditions but cleaved under acidic conditions (e.g., HCl/dioxane), whereas dioxoisoindolinyl groups resist hydrolysis unless exposed to hydrazine .
Limitations and Knowledge Gaps
- Physicochemical data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence.
- Direct comparative studies on biological activity or industrial scalability are lacking.
Biological Activity
tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate is a chemical compound with the molecular formula C15H18N2O5, notable for its diverse applications in biological and medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
- IUPAC Name : tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]carbamate
- Molecular Weight : 306.32 g/mol
- CAS Number : 87276-51-5
- Purity : Typically around 95% in commercial preparations.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor functions. It acts as an enzyme inhibitor by binding to the active sites of specific enzymes or modulating receptor activity through interaction with receptor binding sites. This can lead to significant changes in cellular signaling pathways and physiological responses.
Case Studies and Research Findings
- Enzyme Inhibition : Research has demonstrated that this compound can inhibit certain kinases, which play critical roles in cell signaling and proliferation. For example, studies have shown that it interacts with CDK4/6 kinases, leading to potential applications in cancer therapy .
- Receptor Modulation : In vitro studies indicate that the compound can modulate the activity of various receptors involved in metabolic pathways, suggesting its utility in metabolic disorder treatments .
- Anticancer Activity : Preliminary findings suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines through the modulation of specific signaling pathways .
Table of Biological Activities
| Biological Target | Activity Type | Reference |
|---|---|---|
| CDK4/6 | Inhibition | |
| Metabolic Receptors | Modulation | |
| Cancer Cell Lines | Antiproliferative |
Applications in Drug Development
Given its biological activity, this compound is being explored as a candidate for therapeutic development in various fields:
- Cancer Therapy : Its ability to inhibit key enzymes involved in cancer cell proliferation positions it as a potential anticancer agent.
- Metabolic Disorders : By modulating metabolic pathways, it may serve as a treatment for conditions such as diabetes or obesity.
Q & A
Basic: What are the established synthetic routes for tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate?
Methodological Answer:
The synthesis typically involves coupling reactions using tert-butyl carbamate as a protecting group. For example:
- Step 1: React 1,3-dioxoisoindoline with a hydroxyl-containing ethyl linker under Mitsunobu or nucleophilic substitution conditions to form the ether bond .
- Step 2: Introduce the tert-butyl carbamate group via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine .
- Step 3: Purify via column chromatography or recrystallization (solvent selection depends on solubility; e.g., ethyl acetate/hexane mixtures).
Validation: Confirm regiochemistry using H/C NMR and monitor reaction progress via TLC .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the presence of tert-butyl (δ ~1.4 ppm for C(CH)), dioxoisoindolin (δ ~7.6–7.8 ppm aromatic protons), and carbamate (δ ~155–160 ppm for carbonyl) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated for CHNO: 308.13 g/mol) .
- X-ray Crystallography: Resolve stereochemical ambiguities; Das et al. (2016) demonstrated hydrogen bonding networks in carbamate derivatives using this method .
Advanced: How can computational methods optimize its synthesis or reaction mechanisms?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways. ICReDD’s workflow combines computational predictions with experimental validation to reduce trial-and-error .
- Example: Troiani et al. (2011) employed biocatalytic strategies with tert-butyl carbamates to design enantioselective intermediates, guided by computational docking studies .
Tool Recommendations: Gaussian, ORCA, or CREST for conformational sampling .
Advanced: How to resolve contradictions in reported stability or reactivity data?
Methodological Answer:
- Stability Testing: Conduct accelerated degradation studies under varying conditions (pH, temperature, humidity). For example, store samples at 40°C/75% RH for 4 weeks and monitor via HPLC .
- Reactivity Analysis: Use differential scanning calorimetry (DSC) to identify exothermic decomposition events. Cross-reference with IR spectroscopy to detect hydrolytic degradation (e.g., loss of Boc group) .
Note: highlights gaps in physicochemical data; experimental validation is critical .
Advanced: What strategies address low yields in multi-step syntheses?
Methodological Answer:
- Intermediate Trapping: Quench reactive intermediates (e.g., isoindolin oxide) with stabilizing agents like TEMPO .
- Flow Chemistry: Improve reproducibility using continuous-flow reactors for Boc protection steps, as demonstrated in carbamate syntheses .
- DoE Optimization: Apply factorial design (e.g., varying solvent polarity, catalyst loading) to maximize yield. ICReDD’s data-driven approach reduces optimization time by 30–50% .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Waste Disposal: Neutralize carbamate residues with acidic hydrolysis (e.g., 1M HCl) before aqueous disposal .
Note: No GHS hazard data is available; assume irritant (H315, H319) based on structural analogs .
Advanced: How to design a scalable synthesis protocol for industrial research?
Methodological Answer:
- Process Intensification: Use microwave-assisted synthesis for Boc protection (reduces reaction time from hours to minutes) .
- Reactor Design: Opt for packed-bed reactors with immobilized catalysts (e.g., lipases for enantioselective steps) .
- PAT Integration: Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Advanced: What role does this compound play in pharmaceutical intermediate synthesis?
Methodological Answer:
- Protecting Group: The tert-butyl carbamate moiety shields amines during multi-step syntheses (e.g., peptide coupling) .
- Case Study: Troiani et al. (2011) synthesized lactonized statin intermediates using tert-butyl carbamates, achieving >90% enantiomeric excess via biocatalysis .
- Derivatization: React the isoindolin moiety with electrophiles (e.g., alkyl halides) to generate libraries for SAR studies .
Basic: How to troubleshoot poor solubility in reaction solvents?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) or binary mixtures (THF:HO).
- Derivatization: Temporarily introduce solubilizing groups (e.g., PEG linkers) during synthesis, as seen in tert-butyl carbamate-PEG derivatives .
Validation: Use dynamic light scattering (DLS) to assess aggregation in solution .
Advanced: How to validate synthetic intermediates using orthogonal methods?
Methodological Answer:
- Orthogonal Techniques: Combine NMR, LC-MS, and X-ray for cross-validation. Das et al. (2016) resolved hydrogen bonding ambiguities in carbamates via crystallography .
- Isotopic Labeling: Use N-labeled Boc groups to track carbamate stability via N NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
